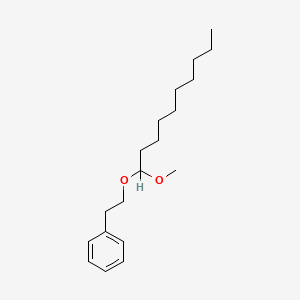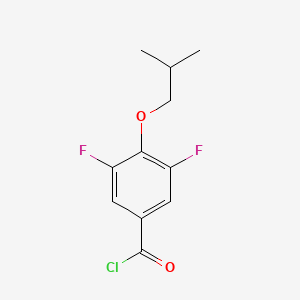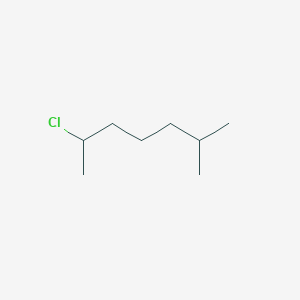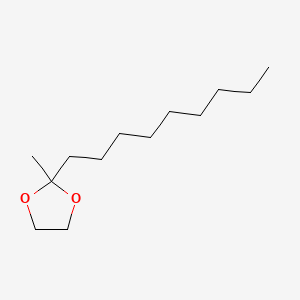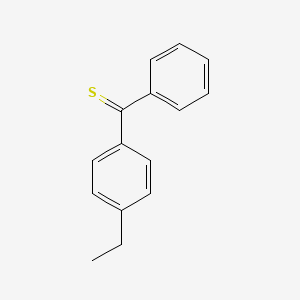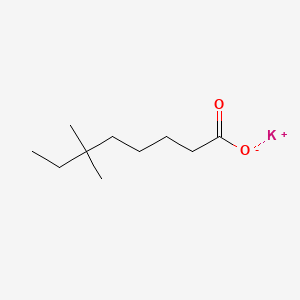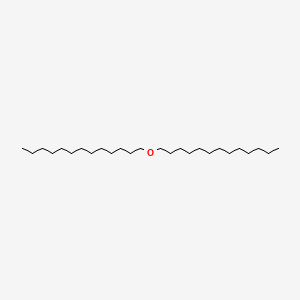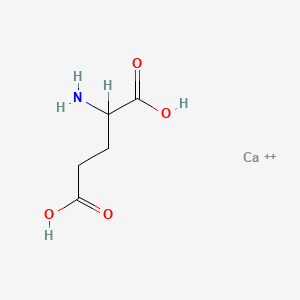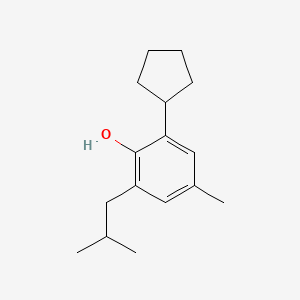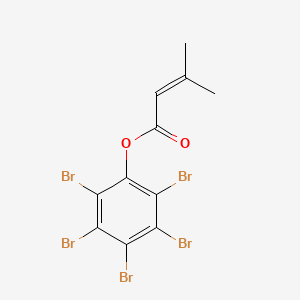![molecular formula C12H17Cl2NO B12645400 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride CAS No. 6962-58-9](/img/structure/B12645400.png)
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chloroethyl group, a methylamino group, and a phenylpropanone backbone. It is often used in research and industrial applications due to its reactivity and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride typically involves the reaction of 1-phenylpropan-1-one with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. The industrial production process is designed to be efficient and cost-effective, with minimal environmental impact.
化学反応の分析
反応の種類
3-[2-クロロエチル(メチル)アミノ]-1-フェニルプロパン-1-オン;塩酸塩は、以下のような様々な化学反応を起こします。
酸化: この化合物は、酸化されて対応するケトンまたはカルボン酸を形成できます。
還元: 還元反応により、この化合物はアルコールまたはアミンに変換できます。
置換: クロロエチル基は求核置換反応を起こし、様々な誘導体を形成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アジ化ナトリウム(NaN3)やチオール(RSH)などの求核剤は、置換反応に使用できます。
主要な生成物
酸化: フェニルプロパノン誘導体の生成。
還元: フェニルプロパノール誘導体の生成。
置換: 様々な置換されたフェニルプロパノン誘導体の生成。
4. 科学研究における用途
3-[2-クロロエチル(メチル)アミノ]-1-フェニルプロパン-1-オン;塩酸塩は、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための構成単位として使用されます。
生物学: 酵素や受容体との相互作用など、生物系への潜在的な影響について研究されています。
医学: 医薬品化合物の合成のための前駆体としての使用など、潜在的な治療効果について調査されています。
産業: ポリマーや樹脂など、様々な化学物質や材料の製造に使用されています。
科学的研究の応用
3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
作用機序
3-[2-クロロエチル(メチル)アミノ]-1-フェニルプロパン-1-オン;塩酸塩の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。クロロエチル基は、タンパク質やDNAの求核部位と共有結合を形成し、その構造と機能の変化につながります。この化合物は、特定の酵素の活性を阻害することもあり、様々な生化学経路に影響を与えます。
類似化合物との比較
類似化合物
クロラムブシル: 化学療法に使用される窒素マスタードアルキル化剤。
シクロホスファミド: 抗がん剤および免疫抑制剤として使用される別の窒素マスタード。
メルファラン: 多発性骨髄腫と卵巣がんの治療に使用される窒素マスタード。
独自性
3-[2-クロロエチル(メチル)アミノ]-1-フェニルプロパン-1-オン;塩酸塩は、様々な化学反応を起こし、異なる分子標的と相互作用できる独自の構造を持つため、ユニークです。その汎用性は、研究および産業用途において貴重であり、他の類似化合物とは異なります。
特性
CAS番号 |
6962-58-9 |
|---|---|
分子式 |
C12H17Cl2NO |
分子量 |
262.17 g/mol |
IUPAC名 |
3-[2-chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-14(10-8-13)9-7-12(15)11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
InChIキー |
SMVDHDYMQOFNRP-UHFFFAOYSA-N |
正規SMILES |
CN(CCC(=O)C1=CC=CC=C1)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


